2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
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Overview
Description
2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound with a complex structure and diverse applications in scientific research and industry. This compound belongs to the pyridazinone family, which are known for their biological and pharmaceutical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves a multi-step reaction process. One common method includes the condensation of 2-methyl-6-(4-methylstyryl)pyridazine with appropriate reagents under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2-Methyl-6-(4-methylstyryl)pyridazine
4,5-Dihydro-3(2H)-pyridazinone derivatives
Other substituted pyridazinones
These compounds share structural similarities but may differ in their biological activity and applications.
Properties
IUPAC Name |
2-methyl-6-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-3-5-12(6-4-11)7-8-13-9-10-14(17)16(2)15-13/h3-8H,9-10H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXXXFVEPHLZBG-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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